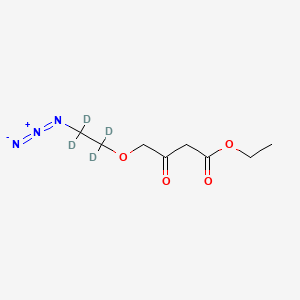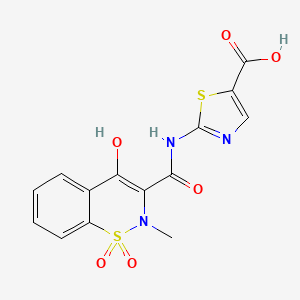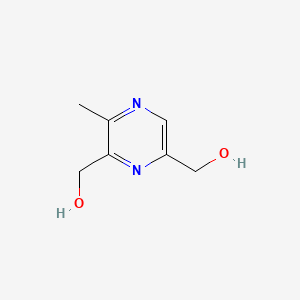
(3-Methylpyrazine-2,6-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpyrazine-2,6-diyl)dimethanol: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of hydroxymethyl and methyl groups attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,6-diyl)dimethanol typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Methylpyrazine-2,6-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 6-formyl-5-methylpyrazine or 6-carboxy-5-methylpyrazine.
Reduction: 6-(Hydroxymethyl)-5-methylpyrazin-2-ylamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Methylpyrazine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
- 2,6-Pyridinedimethanol
- 3,5-Dimethyl-2-methoxypyrazine
Comparison:
- (3-Methylpyrazine-2,6-diyl)dimethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
- Compared to [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol , it lacks the chloro substituent, which may influence its reactivity and interaction with biological targets.
- 2,6-Pyridinedimethanol has a similar hydroxymethyl substitution but on a pyridine ring, leading to different electronic and steric effects.
- 3,5-Dimethyl-2-methoxypyrazine is a structural isomer with different functional groups, affecting its chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
104670-22-6 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.169 |
IUPAC-Name |
[6-(hydroxymethyl)-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-11)9-6(3-10)2-8-5/h2,10-11H,3-4H2,1H3 |
InChI-Schlüssel |
PZVIZKTZCYOBSN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N=C1CO)CO |
Synonyme |
2,6-Pyrazinedimethanol, 3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


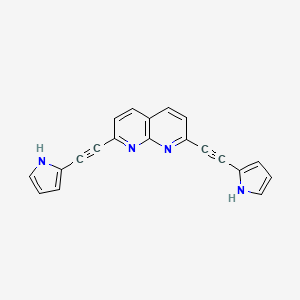
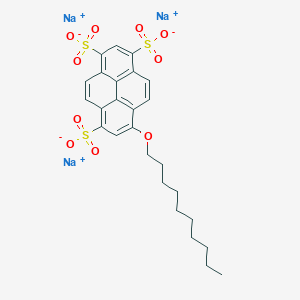
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
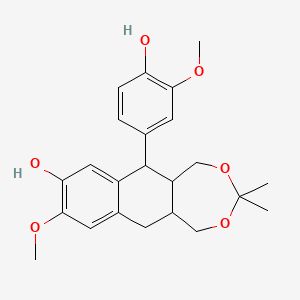
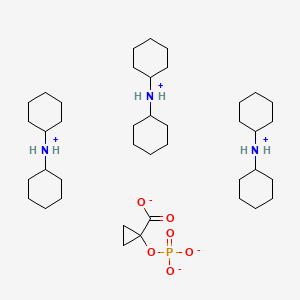
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

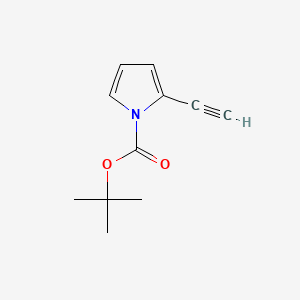

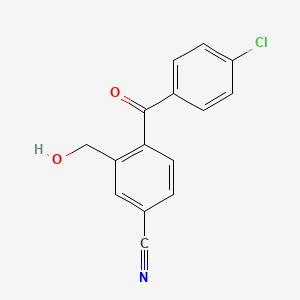
![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/new.no-structure.jpg)

